molecular formula C14H14N2O2 B6386973 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid CAS No. 1261926-26-4

2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386973
CAS No.: 1261926-26-4
M. Wt: 242.27 g/mol
InChI Key: IGWGNBFSNIHBCH-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both pyridine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3,5-dimethylbenzaldehyde with malononitrile to form 3,5-dimethylphenylacetonitrile. This intermediate is then subjected to cyclization with 2-aminopyridine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenylpyridine-3-carboxylic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.

    2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid: Similar structure with only one methyl group on the phenyl ring.

    2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of two methyl groups on the phenyl ring in 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid can influence its chemical reactivity and biological activity, making it unique compared to its analogs. These structural differences can lead to variations in the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGNBFSNIHBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687082
Record name 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-26-4
Record name 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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